molecular formula C5H7Br2NS B3094291 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide CAS No. 1256562-26-1

5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide

Cat. No.: B3094291
CAS No.: 1256562-26-1
M. Wt: 272.99
InChI Key: SOPJLBVOKUNTHO-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the thiazole ring, along with a hydrobromide salt form. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide typically involves the bromination of 4-methyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency. The final product is typically purified through recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted thiazole derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methylthiazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are effective reducing agents.

Major Products:

  • Substituted thiazole derivatives
  • Thiazole sulfoxides and sulfones
  • Methylthiazole derivatives

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various thiazole-based compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The bromomethyl group allows for easy modification, enabling the synthesis of a wide range of bioactive molecules.

Medicine: Thiazole derivatives have shown promise as therapeutic agents. Compounds derived from this compound are investigated for their potential use in treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, thiazole derivatives are used as additives in lubricants, corrosion inhibitors, and polymer stabilizers

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties.

Molecular Targets and Pathways: In biological systems, thiazole derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, some thiazole-based compounds have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

  • 4-(Bromomethyl)-1,3-thiazole hydrobromide
  • 5-(Bromomethyl)-2-methyl-1,3-thiazole hydrobromide
  • 2-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide

Comparison: While these compounds share a similar thiazole core structure, the position and number of substituents (bromomethyl and methyl groups) can significantly influence their reactivity and applications. For instance, the position of the bromomethyl group affects the compound’s ability to undergo nucleophilic substitution reactions, which in turn impacts its utility in organic synthesis and biological research. The unique combination of substituents in 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide makes it particularly versatile for various applications.

Properties

IUPAC Name

5-(bromomethyl)-4-methyl-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPJLBVOKUNTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide
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